Olanzapine vs. Clozapine: Comparable PANSS Efficacy with 38% Lower Psychiatric Admission Risk in Real-World Use
In a systematic review and meta-analysis of 12 studies comparing olanzapine to clozapine, random-effects modeling showed no significant difference between the two drugs on PANSS total scores, BPRS total scores, or negative schizophrenia symptoms [1]. A large South Korean registry study within the analysis found that olanzapine-treated patients had a 38% lower risk of psychiatric admission over five years compared to clozapine-treated patients [1]. Clozapine was more frequently associated with sleepiness, dizziness, and hypersalivation, whereas olanzapine was associated with greater weight gain [1].
| Evidence Dimension | Psychiatric admission risk over 5 years (real-world registry) |
|---|---|
| Target Compound Data | Hazard ratio not reported; relative risk reduction = 38% |
| Comparator Or Baseline | Clozapine (reference group) |
| Quantified Difference | 38% lower risk of psychiatric admission with olanzapine |
| Conditions | South Korean registry study of patients with treatment-resistant schizophrenia; doses: olanzapine 4–45 mg/day (mean 16–34 mg/day); clozapine 25–900 mg/day (mean 200–565 mg/day) |
Why This Matters
This provides procurement-relevant evidence that olanzapine achieves real-world hospitalization outcomes comparable to or exceeding clozapine, the long-standing gold standard for treatment-resistant schizophrenia, without the mandatory hematological monitoring burden of clozapine.
- [1] Upadhyay B, et al. High-dose olanzapine versus clozapine for treatment-resistant schizophrenia: A systematic review and meta-analysis. Gen Hosp Psychiatry. 2025; cited in Psychiatric News, September 2025. View Source
